2-Methyl-3-furanthiol

Flavor Chemistry Sensory Science Analytical Chemistry

2-Methyl-3-furanthiol (MFT, FEMA 3188, CAS 28588-74-1) is a heterocyclic sulfur-containing volatile organic compound with the molecular formula C₅H₆OS and a molecular weight of 114.17 g/mol. At room temperature, it appears as a pale pink to pale orange clear liquid with a boiling point of 57-60°C at 44 mmHg.

Molecular Formula C5H6OS
Molecular Weight 114.17 g/mol
CAS No. 28588-74-1
Cat. No. B142662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-furanthiol
CAS28588-74-1
Synonyms2-Methyl-3-furylthiol;  2-Methyl-3-mercaptofuran;  Oxycyclothione 030; 
Molecular FormulaC5H6OS
Molecular Weight114.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)S
InChIInChI=1S/C5H6OS/c1-4-5(7)2-3-6-4/h2-3,7H,1H3
InChIKeyRUYNUXHHUVUINQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water,soluble in organic solvents,oils
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-furanthiol (CAS 28588-74-1): Technical Specification and Procurement Profile


2-Methyl-3-furanthiol (MFT, FEMA 3188, CAS 28588-74-1) is a heterocyclic sulfur-containing volatile organic compound with the molecular formula C₅H₆OS and a molecular weight of 114.17 g/mol [1]. At room temperature, it appears as a pale pink to pale orange clear liquid with a boiling point of 57-60°C at 44 mmHg [2]. It is insoluble in water but miscible with most organic solvents and oils [2]. MFT is recognized as a key odorant in cooked ham, wine, and canned tuna , and is widely used in flavor chemistry for its potent, roasted meaty aroma [3].

1 Flavor research and formulation requiring roasted, meaty aroma profile
2 Analytical standard for volatile sulfur compound identification (GC, sensory panels)
3 Compatibility with organic solvents and oils; requires inert storage conditions

Why 2-Methyl-3-furanthiol Cannot Be Replaced by In-Class Sulfur Compounds


In flavor and fragrance applications, sulfur-containing compounds like thiols are not interchangeable due to vast differences in odor potency and character. 2-Methyl-3-furanthiol exhibits an exceptionally low odor detection threshold in water, reported at 0.0004 ng/g [1] or 0.4-1.0 ng/L [2]. This extreme potency means that even structurally similar analogs, such as 2-methyl-3-tetrahydrofuranthiol or other furan-based thiols, cannot achieve the same aromatic impact at equivalent concentrations. Furthermore, MFT's specific roasted, meaty aroma is derived from its unique furan ring structure, which is not replicated by its saturated analog [3]. Simple substitution based on molecular similarity would lead to significant discrepancies in sensory profile and may require much higher doses, as MFT's high 'bang-for-buck' value is unmatched by many alternatives [3].

Odor threshold Extremely low threshold may differ by orders of magnitude from structural analogs; direct replacement risks mismatched sensory impact
Aroma character Unique roasted, meaty furanthiol signature not replicated by saturated analogs or simple thiols
Stability profile Ranked among the most reactive thiols; shelf life and handling requirements may differ significantly from less labile sulfur compounds

Quantitative Evidence for Selecting 2-Methyl-3-furanthiol (CAS 28588-74-1)


Odor Threshold: Extreme Potency Compared to Dimer

2-Methyl-3-furanthiol exhibits an extremely low odor detection threshold in water, quantified at 0.0004 ng/g [1]. This is 20 times higher than the threshold of its closely related dimer, bis(2-methyl-3-furyl)disulfide, which is 0.00002 ng/g [1]. While both are potent, this quantitative difference dictates their distinct applications; MFT provides a more immediate, impactful meaty note, whereas the dimer may be used for a different, more subtle effect.

Odor threshold vs dimer
Head-to-head
0.0004 ng/g (MFT) vs 0.00002 ng/g (dimer) — 20× difference
Guides precise formulation to avoid unintended flavor shift
Water matrix; literature compilation
Flavor Chemistry Sensory Science Analytical Chemistry

Relative Instability and Implications for Formulation

Among a series of thiols investigated for oxidative stability in process flavorings, 2-methyl-3-furanthiol was determined to be the most unstable [1]. This is a direct, comparative finding against other thiols in the same study. Its high reactivity necessitates specific handling and formulation strategies, such as storage under nitrogen and use of antioxidants , which are not required for all analog compounds.

Oxidative stability rank
Ranked comparison
Most unstable among thiols investigated
Requires specialized storage (inert gas) and stability assessment
Qualitative ranking from process flavoring study
Food Science Process Flavoring Stability

Sensory Superiority Over Saturated Analog (2-Methyl-3-tetrahydrofuranthiol)

Direct comparison with its saturated analog, 2-methyl-3-tetrahydrofuranthiol, reveals that 2-methyl-3-furanthiol is the 'logical winner' due to its higher potency and more pronounced meaty character [1]. While both compounds fall under the 'boiled' aroma category, MFT provides a 'more obvious hint of meat' and is described as providing better 'bang for your buck' [1].

Sensory vs saturated analog
Head-to-head
Reported more pronounced meaty character and higher perceived potency than 2-methyl-3-tetrahydrofuranthiol
Supports selection for meat/savory applications over saturated analog
Expert sensory evaluation; industry publication
Flavor Chemistry Sensory Evaluation Formulation

High Synthesis Yield in Biocatalytic Process

In a lipase-assisted generation method from thioacetates, 2-methyl-3-furanthiol (MFT) was produced with an optimal yield of 88% after 15 minutes at room temperature and pH 5.8 [1]. In comparison, 2-furfurylthiol was obtained in a yield of 80% after a longer reaction time of 1 hour under similar conditions [1]. This indicates a more efficient and rapid biocatalytic route for MFT production relative to a related thiol.

Biocatalytic yield
Head-to-head
MFT 88% yield in 15 min vs 2-furfurylthiol 80% in 1 h
Indicates a more efficient biocatalytic route; supports sustainability evaluation
Lipase, room temp, pH 5.8
Biocatalysis Green Chemistry Synthesis

Targeted Application Scenarios for 2-Methyl-3-furanthiol (CAS 28588-74-1)


Premium Meat and Savory Flavor Formulations

For creating high-fidelity roast beef, chicken, or ham flavors, 2-methyl-3-furanthiol is essential. Its exceptionally low odor threshold (0.0004 ng/g) [1] and direct meaty character, which is superior to the saturated analog 2-methyl-3-tetrahydrofuranthiol [2], make it the ingredient of choice for achieving an authentic, impactful top note. Doses can range from 50 ppm in ham to 100 ppm in roast beef flavors [2].

Processed Seafood Flavor Enhancement

MFT is critical for developing realistic cooked notes in seafood products like canned tuna, crab, lobster, and shrimp. Its fishy, meaty, and salmon-like taste at very low levels (e.g., 10 ppm for crab/tuna, up to 30 ppm for lobster) [2] provides an attractive boiled or seared character without overwhelming the delicate marine profile, leveraging its high potency [1].

Oxidative Stability Studies in Complex Food Matrices

Given its established status as the most unstable thiol among those investigated [3], MFT serves as a benchmark compound for studying oxidative degradation in flavor systems. Researchers use it to develop and validate new encapsulation, antioxidant, and packaging technologies aimed at extending the shelf life of sensitive sulfur aroma chemicals.

Green Biocatalytic Synthesis of Flavor Chemicals

The lipase-assisted synthesis of MFT from thioacetates, which achieves an 88% yield in just 15 minutes [4], presents a viable and efficient 'green' manufacturing route. This is directly relevant for flavor houses seeking to implement more sustainable and cost-effective production methods for high-value sulfur compounds compared to traditional chemical synthesis.

Application
Selection Property
Validation Focus
Meat & savory flavor formulations
High odor potency, characteristic roasted meaty note
Organoleptic threshold and dose–response in target matrix
Processed seafood flavor enhancement
Boiled/seared fish, crab, lobster aroma at very low concentrations
Sensory profile verification in seafood model systems
Oxidative stability research
Benchmark reactivity among thiols; high sensitivity to oxidation
Stability under inert atmosphere, antioxidant compatibility
Biocatalytic synthesis evaluation
High yield and fast kinetics via lipase-catalyzed route
Enzyme performance, green chemistry metrics, scale-up feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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